Levopimaradiene
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Overview
Description
Abieta-8(14),12-diene is an abietadiene.
Scientific Research Applications
Cloning and Characterization in Ginkgo Biloba
Levopimaradiene synthase is crucial in the biosynthesis of ginkgolides. A study involving Ginkgo biloba seedling roots led to the cloning and characterization of this enzyme. This research marked the first observation of an isolated ginkgolide biosynthetic enzyme and provided insights into the complex biosynthetic pathways of diterpenes in plants (Schepmann, Pang, & Matsuda, 2001).
Metabolic and Protein Engineering
Metabolic engineering strategies have been applied to enhance the production of this compound. A study demonstrated how flux amplification and protein engineering led to a substantial increase in this compound levels in Escherichia coli. This approach highlights the potential for large-scale biosynthesis of valuable diterpenoids (Leonard et al., 2010).
Functional Characterization in Different Cell Lines
Research on the functional expression patterns of this compound synthase in distinct cell lines revealed its role in the biosynthesis of ginkgolides. This study emphasized the importance of external regulation and plant needs in the conversion of this compound to other compounds (Zhang et al., 2019).
Diterpene Synthase Products of Picea Abies
The diterpene synthase from Norway spruce, producing this compound and related compounds, was found to play a role in the defense mechanisms of the plant. This study provided insights into the biosynthesis and role of diterpene resin acids in conifer defense (Keeling et al., 2011).
Promoter Analysis in Arabidopsis Thaliana
Investigations into the developmental pattern of Ginkgo biloba this compound synthase (GbLPS) through promoter analysis in Arabidopsis thaliana shed light on organ-specificity and developmental characteristics of GbLPS expression. This research supports the biosynthesis of ginkgolide in Ginkgo plant roots (Kim, Lee, Chang, & Kim, 2012).
Synthesis and Characterization of Diterpenes
A study focused on the synthesis and characterization of this compound and related diterpenes. These findings are significant for understanding the biosynthesis of abietane resin acids in conifer oleoresin, which has implications for plant biology and industrial applications (Lee, Ravn, & Coates, 2001).
Properties
CAS No. |
122712-77-0 |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aS,4bS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,13-14,17-18H,6,8-12H2,1-5H3/t17-,18-,20+/m0/s1 |
InChI Key |
ASPVQUYRFYUDSC-CMKODMSKSA-N |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C)C |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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